2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile
CAS No.: 1346691-53-9
Cat. No.: VC15971675
Molecular Formula: C13H10N2O
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1346691-53-9 |
|---|---|
| Molecular Formula | C13H10N2O |
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | 2-[5-(hydroxymethyl)pyridin-3-yl]benzonitrile |
| Standard InChI | InChI=1S/C13H10N2O/c14-6-11-3-1-2-4-13(11)12-5-10(9-16)7-15-8-12/h1-5,7-8,16H,9H2 |
| Standard InChI Key | FIECQRFDEBBALP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C#N)C2=CN=CC(=C2)CO |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure (C₁₃H₁₀N₂O) comprises two aromatic systems: a benzonitrile group (phenyl ring with a nitrile substituent) and a pyridine ring substituted with a hydroxymethyl (-CH₂OH) group at the 5-position. The nitrile group’s electron-withdrawing nature polarizes the benzene ring, while the hydroxymethyl group introduces hydrogen-bonding capability and steric bulk to the pyridine moiety .
Key Structural Features:
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Benzonitrile moiety: Enhances stability and participates in dipolar interactions.
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Hydroxymethyl-pyridine: Introduces hydrophilicity and potential for derivatization (e.g., esterification).
Physicochemical Properties
Based on analogous compounds, the following properties are hypothesized:
| Property | Estimated Value | Basis of Estimation |
|---|---|---|
| Molecular Weight | 210.24 g/mol | Calculated from molecular formula |
| Melting Point | 160–180°C | Similar nitrile-pyridine compounds |
| Solubility in DMSO | >10 mg/mL | Polar aprotic solvent compatibility |
| LogP (Octanol-Water) | 1.2–1.5 | Predicted via fragment-based methods |
The hydroxymethyl group likely improves aqueous solubility compared to unsubstituted analogs, facilitating biological testing .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes are proposed for synthesizing 2-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile:
Route 1: Cross-Coupling of Prefunctionalized Rings
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Suzuki-Miyaura Coupling:
Route 2: Post-Functionalization of a Pyridine Intermediate
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Formylation-Reduction Sequence:
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Introduce a hydroxymethyl group to 3-cyanopyridine via Duff formylation (HCHO, H₂SO₄) followed by sodium borohydride reduction.
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Challenges and Optimization
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Nitrile Stability: Strongly acidic or basic conditions may hydrolyze the nitrile to carboxylic acids.
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Regioselectivity: Ensuring substitution at the pyridine’s 5-position requires directing groups or protective strategies.
Comparative Analysis with Structural Analogs
| Compound | Key Structural Differences | Bioactivity |
|---|---|---|
| 4-(Pyridin-3-yl)benzonitrile | Lacks hydroxymethyl group | Reported as a kinase inhibitor |
| NS-11394 | Benzimidazole core instead of pyridine | GABA-A receptor agonist |
Future Research Directions
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Synthetic Optimization: Develop regioselective methods for hydroxymethyl introduction.
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Biological Screening: Evaluate affinity for kinases, GPCRs, and ion channels.
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Computational Modeling: Predict binding modes using molecular docking studies.
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